

comparative analysis of different synthetic routes to 2-Chloro-2,3-dimethylbutane

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Compound of Interest

Compound Name: 2-Chloro-2,3-dimethylbutane

Cat. No.: B1595545

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A Comparative Guide to the Synthesis of 2-Chloro-2,3-dimethylbutane

This guide provides an in-depth comparative analysis of the principal synthetic routes to **2-Chloro-2,3-dimethylbutane** (tert-hexyl chloride), a valuable tertiary alkyl halide intermediate in organic synthesis. The discussion is tailored for researchers, scientists, and professionals in drug development, focusing on the underlying chemical principles, procedural rationale, and practical considerations for each method. We will dissect three primary strategies: electrophilic hydrochlorination of alkenes, nucleophilic substitution of a tertiary alcohol, and free-radical chlorination of the parent alkane, offering a clear perspective on their respective efficiencies, selectivities, and scalability.

Introduction to 2-Chloro-2,3-dimethylbutane

2-Chloro-2,3-dimethylbutane (CAS No: 594-57-0) is an organic compound with the chemical formula $C_6H_{13}Cl$. As a sterically hindered tertiary alkyl halide, it serves as a key precursor for introducing the 2,3-dimethyl-2-butyl group in more complex molecules and is used as a reagent in mechanistic studies, particularly those involving S_N1 reactions and elimination kinetics. The selection of an appropriate synthetic route is paramount and depends critically on factors such as starting material availability, desired purity, reaction scale, and safety constraints.

Property	Value
Molecular Formula	C ₆ H ₁₃ Cl
Molecular Weight	120.620 g/mol
CAS Number	594-57-0
Boiling Point	92-94 °C
Density	0.88 g/mL
Appearance	Colorless liquid

Comparative Analysis of Synthetic Pathways

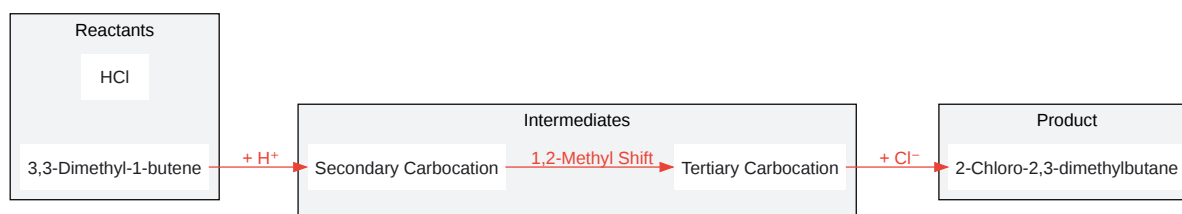
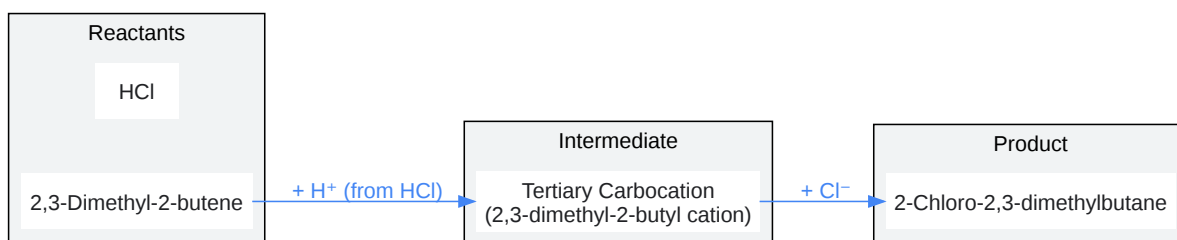
We will now explore the most common synthetic methodologies, evaluating their mechanisms, advantages, and limitations.

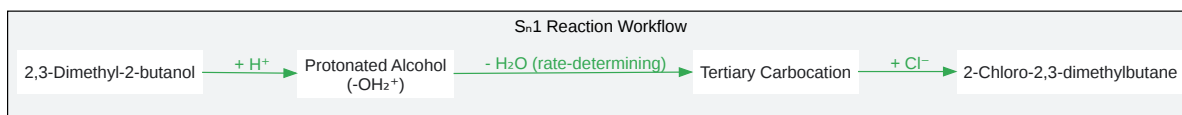
Route 1: Electrophilic Hydrochlorination of Alkenes

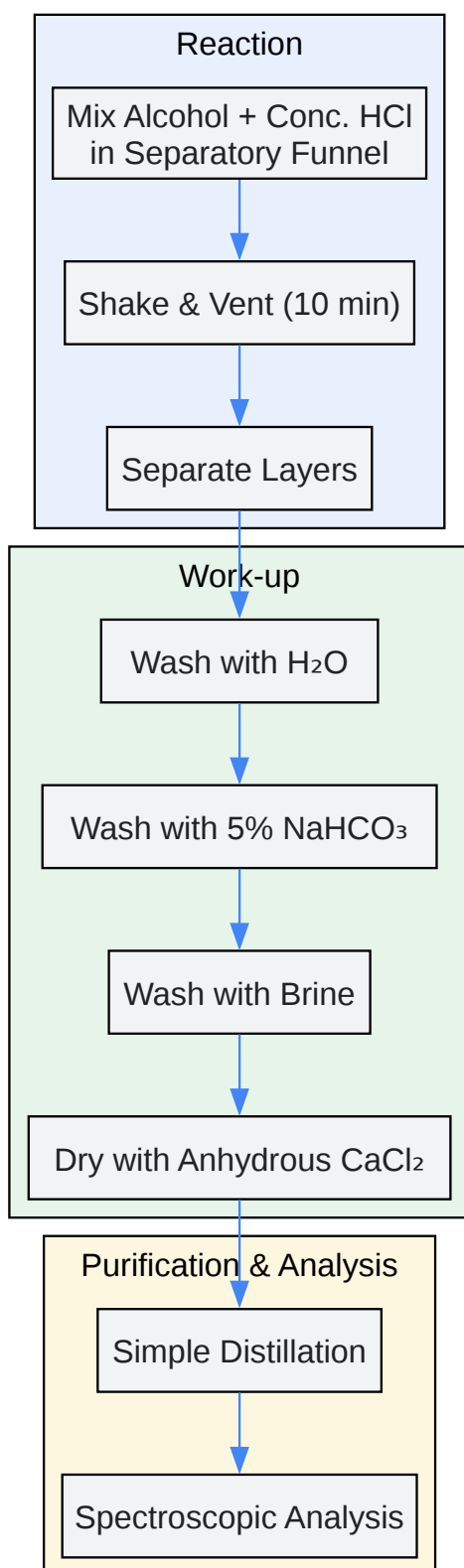
The addition of hydrogen chloride (HCl) across a carbon-carbon double bond is a classic and highly effective method for preparing alkyl halides. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the proton adds to the carbon atom of the alkene that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate.

This is the most direct and regioselective alkene-based route. The starting material, 2,3-dimethyl-2-butene, is a tetrasubstituted alkene, and its symmetrical nature simplifies the outcome.

Mechanism: The reaction proceeds via a two-step electrophilic addition. The electron-rich π -bond of the alkene attacks the electrophilic proton of HCl, forming a stable tertiary carbocation. This intermediate is then rapidly attacked by the chloride ion nucleophile to yield the final product.







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